molecular formula C20H15N3O5 B4721950 (5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4721950
M. Wt: 377.3 g/mol
InChI Key: GJNYBCDCNZQDMW-SDKHNTRVSA-N
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Description

(5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of diazinane derivatives

Properties

IUPAC Name

(5E)-1-(3-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-13-6-4-9-15(12-13)22-19(25)16(18(24)21-20(22)26)10-5-8-14-7-2-3-11-17(14)23(27)28/h2-12H,1H3,(H,21,24,26)/b8-5+,16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNYBCDCNZQDMW-SDKHNTRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The starting materials often include 3-methylphenyl derivatives and 2-nitrophenyl derivatives. The key steps may involve:

    Condensation Reactions: Combining the phenyl derivatives under specific conditions to form the core structure.

    Cyclization: Formation of the diazinane ring through intramolecular reactions.

    Functional Group Modifications: Introducing the nitro and other functional groups through nitration and other reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research may focus on understanding these activities and developing new therapeutic agents.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives with different substituents. Examples are:

  • (5E)-1-(3-CHLOROPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
(5E)-1-(3-METHYLPHENYL)-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.